molecular formula C13H21NO B14024211 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one

Cat. No.: B14024211
M. Wt: 207.31 g/mol
InChI Key: SNVVFMQMGBTWPJ-UHFFFAOYSA-N
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Description

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one is an organic compound with the molecular formula C10H17N. It is also known by other names such as 1-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring attached to a pyrrolidine ring through a propanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one can be synthesized through the reaction of 1-bromoethane with pyrrolidine . The reaction involves heating and stirring the reactants in a suitable solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclohexen-1-yl)pyrrolidine: Shares a similar structure but lacks the propanone linkage.

    1-Pyrrolidino-1-cyclohexene: Another closely related compound with similar chemical properties.

Uniqueness

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one is unique due to its specific combination of a cyclohexene ring, pyrrolidine ring, and propanone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-cyclohex-3-en-1-yl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C13H21NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-2,12H,3-11H2

InChI Key

SNVVFMQMGBTWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCC=CC2

Origin of Product

United States

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